Methyl 3-bromo-5-ethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZCRIKLQRDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681820 | |
| Record name | Methyl 3-bromo-5-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-64-3 | |
| Record name | Methyl 3-bromo-5-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Methyl 3 Bromo 5 Ethoxybenzoate
Direct Synthesis Strategies
Direct synthesis methods offer an efficient and often more economical approach to obtaining methyl 3-bromo-5-ethoxybenzoate by performing key transformations on closely related substrates.
Esterification of 3-Bromo-5-ethoxybenzoic Acid
A primary and straightforward route to this compound is the direct esterification of its corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid. The most common method employed for this transformation is the Fischer-Speier esterification.
This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). truman.edu The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. operachem.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, it is standard practice to use methanol as the solvent to ensure it is in large excess. operachem.com Alternatively, the water generated during the reaction can be removed azeotropically using a Dean-Stark apparatus. operachem.com
A typical laboratory procedure involves dissolving 3-bromo-5-ethoxybenzoic acid in anhydrous methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). truman.edu The workup procedure generally involves neutralizing the excess acid, extracting the ester into an organic solvent, and purifying it through distillation or chromatography. operachem.com
| Parameter | Condition | Purpose |
| Reactants | 3-Bromo-5-ethoxybenzoic acid, Methanol | Formation of the methyl ester |
| Catalyst | H₂SO₄, p-TsOH | To increase the electrophilicity of the carbonyl carbon |
| Temperature | Reflux | To overcome the activation energy of the reaction |
| Equilibrium Shift | Excess methanol or removal of water | To maximize product yield according to Le Chatelier's principle |
Bromination of Methyl 3-ethoxybenzoate (B1238238)
An alternative direct approach is the electrophilic aromatic substitution of methyl 3-ethoxybenzoate. In this pathway, a bromine atom is introduced onto the aromatic ring. The existing substituents—the ethoxy group (-OEt) and the methyl ester group (-COOCH₃)—dictate the position of the incoming electrophile.
The ethoxy group is an ortho-, para-directing activator due to its electron-donating resonance effect. Conversely, the methyl ester group is a meta-directing deactivator because of its electron-withdrawing inductive and resonance effects. When both are present on the ring at positions 1 and 3, their directing effects reinforce each other. The position between them (C5) is meta to the ester group and ortho to the ethoxy group, making it a highly activated and sterically accessible site for bromination. The other ortho position to the ethoxy group (C2) and the para position (C6) are also activated, but the C5 position is generally favored.
The reaction is typically carried out by treating methyl 3-ethoxybenzoate with a brominating agent such as elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). wordpress.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is attacked by the electron-rich benzene (B151609) ring. wordpress.com Care must be taken to control the stoichiometry and reaction conditions to prevent over-bromination, which can lead to the formation of di-brominated byproducts.
| Reagent | Role | Typical Conditions |
| Methyl 3-ethoxybenzoate | Substrate | Starting material for bromination |
| Bromine (Br₂) or N-Bromosuccinimide (NBS) | Brominating Agent | Source of the electrophilic bromine |
| Iron(III) Bromide (FeBr₃) | Lewis Acid Catalyst | To activate the brominating agent |
| Solvent | Inert solvent (e.g., CH₂Cl₂, CCl₄) | To dissolve reactants and control temperature |
Multi-Step Synthesis from Precursor Compounds
Multi-step syntheses provide flexibility by allowing for the construction of the target molecule from more readily available or complex starting materials.
Derivatization from Methyl 3-bromo-5-hydroxybenzoate
A versatile multi-step synthesis starts with the precursor methyl 3-bromo-5-hydroxybenzoate. nih.govchemicalbook.com This route involves a two-step process: the synthesis of the precursor followed by the etherification of the phenolic hydroxyl group.
First, methyl 3-bromo-5-hydroxybenzoate can be prepared by the esterification of 3-bromo-5-hydroxybenzoic acid with methanol under acidic conditions, similar to the process described in section 2.1.1.
The key step in this pathway is the subsequent etherification of the hydroxyl group. The Williamson ether synthesis is the classic and most effective method for this transformation. masterorganicchemistry.comlibretexts.org The phenolic proton of methyl 3-bromo-5-hydroxybenzoate is first removed by a strong base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). masterorganicchemistry.comyoutube.com The resulting phenoxide ion is then treated with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), in an Sₙ2 reaction to form the desired ethoxy group. byjus.com The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. byjus.com
| Step | Reaction | Key Reagents | Purpose |
| 1 | Esterification | 3-Bromo-5-hydroxybenzoic acid, Methanol, H₂SO₄ | Synthesis of the precursor methyl 3-bromo-5-hydroxybenzoate |
| 2 | Etherification | Methyl 3-bromo-5-hydroxybenzoate, NaH, Ethyl Iodide | Conversion of the hydroxyl group to an ethoxy group |
Modifications of Related Bromo-Benzoate Esters
The target compound can also be synthesized by modifying other, differently substituted bromo-benzoate esters. For instance, a synthetic route could potentially start from a precursor like methyl 3,5-dibromobenzoate. Through a selective reaction, one of the bromine atoms could be replaced with an ethoxy group. This might be achieved via nucleophilic aromatic substitution, although this reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups. More modern approaches, such as palladium-catalyzed cross-coupling reactions (e.g., the Buchwald-Hartwig amination adapted for etherification), could offer a milder alternative for introducing the ethoxy group by reacting the dibromide with sodium ethoxide.
Another example involves the modification of side chains. While not a direct route to the title compound, the synthesis of related isomers such as methyl 5-(bromomethyl)-2-ethoxybenzoate highlights the diverse reactivity of bromo-benzoate esters. bldpharm.com In this case, bromination occurs on a methyl group attached to the ring (a benzylic position) rather than on the ring itself, a transformation typically achieved using N-bromosuccinimide (NBS) under radical initiation. This illustrates how different reagents and conditions can selectively functionalize different parts of a related molecule.
Exploration of Novel Synthetic Pathways
While traditional methods are robust, modern organic synthesis offers novel strategies for constructing highly substituted aromatic rings like the 1,3,5-trisubstituted pattern of this compound. These advanced methods can provide access to the core structure from unconventional starting materials.
Recent research has focused on cycloaddition and annulation reactions. For example, a [3+3] benzannulation strategy has been developed using propargyl alcohols and organic peroxides under metal-free conditions to form 1,3,5-trisubstituted benzenes. nih.gov Another innovative approach involves the DBU-mediated [2+4] annulation of α,β-unsaturated carboxylic acids with α-cyano-β-methylenones. acs.org Molybdenum-catalyzed deoxygenative benzene-forming reactions of ynones and allylic amines have also emerged as a powerful tool for creating unsymmetrical 1,3,5-trisubstituted benzenes. researchgate.net
Although not yet applied specifically to the synthesis of this compound, these cutting-edge methodologies represent the forefront of aromatic ring synthesis. Adapting these pathways could offer more efficient or convergent routes to the target molecule and its analogs in the future, bypassing the limitations of classical electrophilic substitution or multi-step functional group interconversions.
Reaction Condition Optimization
The primary route for the synthesis of this compound typically involves the esterification of 3-bromo-5-ethoxybenzoic acid with methanol. The optimization of this reaction is crucial for maximizing efficiency and product quality.
Catalytic Systems and Reagents
The choice of catalyst is a pivotal factor in the esterification of 3-bromo-5-ethoxybenzoic acid. While traditional methods often employ strong mineral acids like sulfuric acid (H₂SO₄), modern approaches explore more benign and selective catalysts. usm.myusm.my
Brønsted acidic ionic liquids have emerged as promising catalysts, offering advantages such as low volatility, high catalytic activity, and recyclability. For the esterification of benzoic acid with methanol, ionic liquids such as pyridinium (B92312) hydrogensulfate ([PyH][HSO₄]) have demonstrated effectiveness. chemicalbook.com Another avenue involves the use of solid acid catalysts, which simplify product purification by being easily separable from the reaction mixture.
Recent research has also highlighted the use of metal complexes as catalysts. For instance, a zirconium complex, Zr(Cp)₂(CF₃SO₃)₂·THF, has been shown to be a moisture-tolerant Lewis acid catalyst for the esterification of various carboxylic acids. nih.gov The optimization of the catalytic system for the synthesis of this compound would involve screening a variety of these catalysts to identify the most efficient and selective option.
A comparative overview of potential catalytic systems is presented in the table below.
| Catalyst Type | Example(s) | Key Advantages |
| Mineral Acid | H₂SO₄ | Low cost, high activity |
| Brønsted Acidic Ionic Liquid | [PyH][HSO₄] | Recyclability, low volatility |
| Solid Acid Catalyst | Sulfated Zirconia | Ease of separation, reusability |
| Lewis Acid Metal Complex | Zr(Cp)₂(CF₃SO₃)₂·THF | Moisture tolerance, high selectivity |
Temperature, Pressure, and Solvent Effects
The reaction conditions, including temperature, pressure, and the choice of solvent, significantly influence the rate and equilibrium of the esterification reaction.
Temperature: The Fischer esterification is a reversible reaction, and an increase in temperature generally accelerates the rate of both the forward and reverse reactions. usm.my However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation. For similar esterifications, temperatures often range from refluxing methanol (around 65°C) to higher temperatures under pressure. Microwave-assisted synthesis has also been shown to be effective, with optimized conditions for substituted benzoic acids reaching temperatures around 130°C in a sealed vessel, significantly reducing reaction times. usm.myusm.my
Pressure: While most Fischer esterifications are conducted at atmospheric pressure, applying pressure can be advantageous. By conducting the reaction in a sealed vessel, the temperature can be raised above the boiling point of the solvent (methanol), which can dramatically increase the reaction rate. usm.myusm.my
Solvent Effects: Methanol typically serves as both the reactant and the solvent in the synthesis of this compound. Using a large excess of methanol can shift the equilibrium towards the product side, thereby increasing the yield. usm.my In some cases, a co-solvent might be employed to improve the solubility of the starting materials or to facilitate the removal of water, a byproduct of the reaction.
The interplay of these factors is summarized in the following table.
| Parameter | Effect on Reaction | Typical Optimized Range |
| Temperature | Increases reaction rate; can cause degradation at high levels. | 65°C - 130°C |
| Pressure | Allows for higher reaction temperatures, increasing the rate. | Atmospheric to several bars in a sealed vessel. |
| Solvent | Excess methanol shifts equilibrium to favor product formation. | Methanol as both reactant and solvent. |
Yield Enhancement and Purity Control
Maximizing the yield and ensuring the high purity of this compound are the ultimate goals of synthesis optimization.
Yield Enhancement: The yield of the esterification can be improved by several strategies. As a reversible reaction, the removal of water as it is formed can drive the reaction to completion. This can be achieved through the use of a Dean-Stark apparatus or by adding a dehydrating agent. Furthermore, using a significant excess of methanol can also effectively shift the equilibrium to favor the formation of the ester. usm.my The choice of an optimal catalyst and reaction temperature, as discussed previously, is also critical for maximizing the yield within a practical timeframe.
Purity Control: The purity of the final product is largely dependent on minimizing side reactions and effectively removing unreacted starting materials and the catalyst. Common impurities can include the starting carboxylic acid and byproducts from potential side reactions. Purification is typically achieved through a series of work-up steps including:
Neutralization of the acidic catalyst.
Extraction with an organic solvent.
Washing of the organic layer to remove water-soluble impurities.
Drying of the organic layer.
Removal of the solvent under reduced pressure.
Final purification is often accomplished by recrystallization or column chromatography. For instance, the purification of a similar compound, methyl 3-nitrobenzoate, involves crystallization from methanol followed by vacuum filtration to obtain a pure solid product.
Analytical Characterization of Synthetic Products
The identity and purity of the synthesized this compound are confirmed using a variety of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the methyl ester protons. Based on the analysis of similar structures, such as methyl 3-bromobenzoate, the aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methyl ester protons would appear as a sharp singlet.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), and the carbons of the ethoxy and methyl ester groups.
Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)
| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aromatic-H | 7.2 - 7.8 (m) | 115 - 135 |
| O-CH₂-CH₃ | 4.1 (q) | 64 |
| O-CH₂-CH₃ | 1.4 (t) | 15 |
| COOCH₃ | 3.9 (s) | 52 |
| C=O | - | 165 |
| C-Br | - | 122 |
| C-OEt | - | 159 |
Note: These are predicted values and may differ from experimental data.
Mass Spectrometry (LC-MS, MALDI-TOF)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.
LC-MS: Liquid chromatography-mass spectrometry is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound, LC-MS analysis would be used to confirm the molecular weight and to assess the purity of the sample. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (259.1 g/mol for C₁₀H₁₁BrO₃). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in two major peaks separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is particularly useful for the analysis of non-volatile and thermally labile molecules. While not as commonly used for small molecules as LC-MS, it can provide a rapid determination of the molecular weight. In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a matrix and ionized by a laser. The resulting ions would be separated based on their time-of-flight to the detector, providing a mass spectrum with a clear molecular ion peak.
Chromatographic Purity Assessment (HPLC, TLC)
The purity of this compound is a critical parameter, ensuring the reliability of its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful analytical techniques routinely employed to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is the preferred method for the quantitative analysis of this compound, offering high resolution and sensitivity for the detection of impurities. A typical HPLC analysis is conducted using a reverse-phase C18 column. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a modifier like formic acid or acetic acid to improve peak shape and resolution.
For instance, a common method would employ a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. This ensures the effective separation of the main compound from both more polar and less polar impurities. Detection is typically carried out using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance, usually around 254 nm. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks. Commercially available samples of this compound typically exhibit a purity of ≥98% as determined by HPLC.
A hypothetical HPLC analysis might utilize the following parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC):
TLC provides a rapid and cost-effective qualitative assessment of the purity of this compound and is particularly useful for monitoring the progress of its synthesis. The technique involves spotting a solution of the compound onto a silica (B1680970) gel plate, which acts as the stationary phase. The plate is then developed in a sealed chamber containing a suitable mobile phase.
A common mobile phase for the analysis of moderately polar compounds like this compound is a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. After development, the plate is dried, and the spots are visualized, typically under UV light at 254 nm, where the aromatic compound will appear as a dark spot against a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. A single spot on the TLC plate is indicative of a high degree of purity.
A representative TLC analysis could be performed using the following conditions:
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 TLC plate |
| Mobile Phase | 3:1 Hexanes:Ethyl Acetate (v/v) |
| Visualization | UV light (254 nm) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, this analysis provides experimental verification of its chemical formula, C₁₀H₁₁BrO₃. The analysis measures the weight percentage of carbon (C), hydrogen (H), and bromine (Br).
The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements.
Table of Theoretical Elemental Composition
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 46.36 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.29 |
| Bromine | Br | 79.90 | 1 | 79.90 | 30.83 |
| Oxygen | O | 16.00 | 3 | 48.00 | 18.52 |
| Total | 259.11 | 100.00 |
Experimentally, the elemental analysis is performed using a dedicated elemental analyzer. A small, precisely weighed amount of the purified compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O) are passed through a series of detectors that measure their quantities. The bromine content is typically determined by other methods, such as ion chromatography after combustion and absorption. The experimentally determined weight percentages of carbon and hydrogen are then compared to the theoretical values. A close agreement, typically within ±0.4% of the calculated values, provides strong evidence for the compound's identity and purity.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 5 Ethoxybenzoate
Halogen-Directed Transformations
The bromine atom on the aromatic ring of Methyl 3-bromo-5-ethoxybenzoate is a key functional group that allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. In these reactions, a nucleophile replaces the halogen atom on the aromatic ring. The success of this reaction typically depends on the electronic properties of the aromatic ring. Rings substituted with strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, are highly activated towards SNA via an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate.
For this compound, the methoxycarbonyl (-COOCH₃) group is electron-withdrawing, while the ethoxy (-OCH₂CH₃) group is electron-donating. These groups are situated meta to each other and to the bromine atom. This substitution pattern does not provide strong activation for the classical addition-elimination pathway. google.com However, patent literature indicates that this compound can undergo nucleophilic substitution reactions, suggesting that under specific, often catalyzed, conditions, the displacement of the bromide is achievable. organic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Reaction: The Suzuki coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgresearchgate.net This reaction is widely used to synthesize biaryl compounds. This compound can be coupled with various boronic acids to introduce new aryl or alkyl substituents at the 3-position. Patent literature confirms its use in Suzuki-Miyaura coupling reactions. organic-chemistry.org
Table 1: Representative Suzuki Coupling of an Aryl Bromide
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biphenyl derivative | >90% |
Sonogashira Reaction: The Sonogashira coupling joins an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orggoogle.comnih.gov This reaction is the most common method for synthesizing arylalkynes. The reaction of this compound with a terminal alkyne would yield a methyl 3-(alkynyl)-5-ethoxybenzoate derivative. The reactivity order for the halide is I > Br > Cl. google.com
Table 2: General Conditions for Sonogashira Coupling
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Piperidine | THF or DMF |
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. acs.org It is a versatile method for synthesizing arylamines. This compound can be reacted with primary or secondary amines to produce the corresponding 3-amino-5-ethoxybenzoate derivatives. The use of this compound in Buchwald-Hartwig amination is noted in patent literature. organic-chemistry.org
Table 3: Typical Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| This compound | R¹R²NH | Pd₂(dba)₃ | BINAP or XPhos | NaOt-Bu | Toluene |
Reductive Debromination Pathways
Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be useful to remove a directing group after it has served its purpose in synthesis. Various methods exist for the reductive dehalogenation of aryl halides. acs.org
Catalytic hydrogenation is a common method, often employing a palladium on carbon (Pd/C) catalyst with a hydrogen source like H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. acs.org These conditions are often mild enough to preserve other functional groups like esters and ethers. Other methods include using hydride sources with a catalyst or light-mediated reduction. google.com For instance, aryl bromides can be reduced using a palladium catalyst with sodium borohydride (B1222165) in a micellar aqueous system.
Ester Group Reactivity
The methyl ester group in this compound is also susceptible to chemical modification, providing another avenue for synthetic diversification.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid. This reaction is typically carried out under basic conditions (saponification) using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification. Acid-catalyzed hydrolysis is also possible but is an equilibrium process. The potential for hydrolysis of this compound is mentioned in the chemical literature. organic-chemistry.org
Transesterification: This process involves exchanging the methyl group of the ester with a different alkyl group from an alcohol. The reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 3-bromo-5-ethoxybenzoate.
Amidation Reactions
The conversion of the methyl ester in this compound to an amide is a key transformation. While direct studies on this specific compound are not prevalent in the literature, the reactivity can be inferred from studies on similar esters, such as methyl benzoate (B1203000). The direct amidation of esters with amines presents a more atom-economical and environmentally benign alternative to traditional methods that involve the conversion of the ester to a carboxylic acid followed by activation and reaction with an amine.
Recent research has highlighted the use of heterogeneous catalysts to facilitate the direct amidation of esters. For instance, niobium(V) oxide (Nb2O5) has been shown to be an effective catalyst for the amidation of methyl benzoate with various amines. researchgate.net This catalytic system operates efficiently under solvent-free conditions, which is a significant advantage in green chemistry. researchgate.net
The proposed mechanism for the Nb2O5-catalyzed amidation involves the activation of the ester's carbonyl group by the Lewis acidic sites on the catalyst surface. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
Table 1: Plausible Amidation Reactions of this compound Based on Analogous Systems
| Amine Reactant | Expected Product | Catalyst | Reference for Analogy |
| Ammonia | 3-Bromo-5-ethoxybenzamide | Nb2O5 | researchgate.net |
| Benzylamine | N-Benzyl-3-bromo-5-ethoxybenzamide | Nb2O5 | researchgate.net |
| Aniline | N-Phenyl-3-bromo-5-ethoxybenzamide | Nb2O5 | researchgate.net |
It is anticipated that this compound would undergo similar reactions, yielding the corresponding N-substituted 3-bromo-5-ethoxybenzamides. The reaction conditions would likely involve heating the ester with the amine in the presence of the Nb2O5 catalyst.
Ethoxy Group Transformations
The ethoxy group in this compound can undergo several transformations, primarily involving the cleavage of the ether linkage or oxidation.
The cleavage of aryl alkyl ethers is a common synthetic transformation, often employed to deprotect a phenolic hydroxyl group. Strong Lewis acids, such as boron tribromide (BBr3), are frequently used for this purpose. nih.govnih.govufp.ptgvsu.eduresearchgate.net The reaction with this compound would be expected to yield methyl 3-bromo-5-hydroxybenzoate.
The mechanism of BBr3-mediated ether cleavage has been a subject of detailed investigation. nih.govnih.govufp.ptgvsu.eduresearchgate.net It is generally accepted that the reaction initiates with the formation of an adduct between the ether oxygen and the Lewis acidic boron center. nih.govgvsu.edu For aryl alkyl ethers, the subsequent cleavage of the C-O bond can proceed through different pathways depending on the nature of the alkyl group. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com Given that the ethoxy group has a primary alkyl chain, the cleavage is likely to proceed via an SN2-like mechanism where a bromide ion attacks the ethyl group. libretexts.orgmasterorganicchemistry.com
Recent computational studies on the demethylation of anisole (B1667542) (a methoxybenzene) by BBr3 suggest that the reaction may proceed through a bimolecular mechanism, where one BBr3-ether adduct acts as a bromide donor to another. ufp.ptresearchgate.net It is plausible that a similar mechanism could be operative for the de-ethylation of this compound.
The oxidation of the ethoxy group itself is not a commonly reported transformation under standard conditions, as the aromatic ring and the benzylic position of alkyl chains are typically more susceptible to oxidation. libretexts.orgmsu.edu However, under specific electrochemical or enzymatic conditions, the oxidation of alkoxybenzenes can be initiated. The oxidation of an ethoxybenzene group can proceed via the formation of a radical cation by losing an electron from the highest occupied π-molecular orbital of the aromatic system. researchgate.net
Side-chain oxidation of the ethyl group in the ethoxy moiety to a carboxylic acid is not expected under typical conditions used for alkylbenzene oxidation (e.g., KMnO4, Na2Cr2O7/H2SO4), as these reagents target benzylic C-H bonds. libretexts.orgyoutube.com In the case of an ethoxy group, there are no benzylic hydrogens directly attached to the ring.
Aromatic Ring Functionalization
The introduction of new substituents onto the aromatic ring of this compound is influenced by the directing effects of the existing groups.
In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. For this compound, we have three substituents to consider:
-OCH2CH3 (Ethoxy): An activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-Br (Bromo): A deactivating group (due to its electronegativity) but an ortho, para-director (due to resonance).
-COOCH3 (Methyl Ester): A deactivating group and a meta-director due to its electron-withdrawing nature.
The directing effects of these groups are antagonistic. The powerful activating and ortho, para-directing effect of the ethoxy group is expected to dominate over the deactivating effects of the bromo and ester groups. masterorganicchemistry.com Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the ethoxy group. The para position (C6) is already substituted with the methyl ester group. The two ortho positions are C2 and C4.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Substituent | Directing Effect | Predicted Reactivity |
| C2 | - | ortho to ethoxy, ortho to bromo, meta to ester | Favorable |
| C4 | - | ortho to ethoxy, meta to bromo, ortho to ester | Less Favorable due to steric hindrance and opposing electronic effects |
| C6 | -COOCH3 | para to ethoxy, meta to bromo | Substituted |
Substitution at the C2 position is electronically favored by both the ethoxy and bromo groups. Substitution at C4 is directed ortho by the ethoxy group but meta by the bromo group, and sterically hindered by two adjacent substituents. Therefore, the most probable site for electrophilic attack is the C2 position.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching with an electrophile. wikipedia.orguwindsor.caresearchgate.net
Alkoxy groups, such as the ethoxy group in this compound, are known to be effective DMGs. wikipedia.orgresearchgate.net The lithium of the organolithium reagent coordinates to the oxygen of the ethoxy group, leading to deprotonation of one of the adjacent ortho positions (C2 or C4).
In this specific molecule, the C2 and C4 protons are both ortho to the ethoxy directing group. The acidity of these protons will be influenced by the other substituents. The electron-withdrawing nature of the bromine at C3 and the methyl ester at C5 will increase the acidity of the adjacent protons. The C2 proton is adjacent to the bromine, and the C4 proton is between the bromine and the ester group. It is likely that the C4 proton is the most acidic due to the cumulative electron-withdrawing effects of the adjacent bromo and ester groups. However, steric hindrance from these two groups might favor lithiation at the C2 position. Without experimental data, predicting the exact regioselectivity is challenging, and a mixture of products could be formed.
Mechanistic Studies of Key Transformations
Currently, there is a lack of specific, in-depth research focused solely on the mechanistic pathways of key reactions involving this compound. The scientific community has yet to publish detailed kinetic, spectroscopic, or computational studies that would provide a comprehensive understanding of the mechanisms governing its reactivity.
In the absence of direct research, we can extrapolate potential mechanistic pathways based on the known reactivity of similar aromatic compounds. For example, in Suzuki-Miyaura cross-coupling reactions, the mechanism would likely follow the established catalytic cycle involving a palladium catalyst.
Hypothetical Mechanistic Pathway for a Suzuki-Miyaura Coupling Reaction:
| Step | Description | Hypothetical Intermediate |
| 1. Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. | Aryl-palladium(II) halide complex |
| 2. Transmetalation | The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide. | Diaryl-palladium(II) complex |
| 3. Reductive Elimination | The two aryl groups couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. | Biaryl product and Pd(0) |
This table represents a generalized, hypothetical mechanism and is not based on specific experimental data for this compound.
Further empirical research is necessary to validate these hypothetical pathways and to uncover the nuanced mechanistic details specific to this compound. Such studies would contribute significantly to the broader understanding of structure-reactivity relationships in substituted aromatic systems.
Applications in Advanced Organic Synthesis and Materials Science
Methyl 3-bromo-5-ethoxybenzoate as a Building Block for Complex Molecules
The presence of three different functional groups on the benzene (B151609) ring allows for a range of chemical transformations, making this compound an ideal starting point for synthesizing diverse and complex molecules. The bromine atom, in particular, serves as a crucial handle for forming new carbon-carbon and carbon-heteroatom bonds.
One of the fundamental applications of this compound is its role as a precursor to 3-bromo-5-ethoxybenzoic acid. The methyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, often carried out with high efficiency.
For instance, a similar compound, ethyl 3-bromo-5-ethoxybenzoate, undergoes hydrolysis using sodium hydroxide (B78521) in methanol (B129727) to produce 3-bromo-5-ethoxybenzoic acid in a 97% yield. researchgate.net This straightforward conversion allows chemists to access the carboxylic acid, which can then participate in a wide array of subsequent reactions, such as amide bond formation or further functional group manipulations. The resulting substituted benzoic acid is a valuable intermediate in its own right, serving as a key component in the synthesis of more complex molecules.
Table 2: Example Reaction: Hydrolysis of an Alkyl 3-bromo-5-ethoxybenzoate
| Reactant | Reagents | Product | Yield |
|---|
The bromine atom on the this compound scaffold is a key feature that enables its use in the synthesis of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new carbon-carbon bonds between aryl halides and various coupling partners. nih.govbeilstein-journals.org
This methodology allows for the direct attachment of heterocyclic rings to the benzoate (B1203000) core. For example, a related bromo-benzoate structure can be coupled with a thiazole (B1198619) unit to form a complex molecule like Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate. sigmaaldrich.com The Suzuki-Miyaura reaction can be used to couple nitrogen-rich heterocycles like indazoles, pyrazoles, and indoles to aryl halides. nih.gov This versatility makes this compound a valuable starting material for generating libraries of compounds containing diverse heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
The 1,3,5-substitution pattern of this compound represents a common structural motif in medicinal chemistry. The term "scaffold" refers to a core molecular framework upon which various functional groups can be built to create a library of related compounds for biological screening. The bromo, ethoxy, and ester groups on this molecule serve as versatile handles for chemical diversification.
Compounds with similar structural features have shown potential biological activity. For example, 3-bromo-5-(ethoxymethyl)benzene-1,2-diol, a related structure, has been investigated for its anti-inflammatory properties. beilstein-journals.org Furthermore, patents describe heterocyclic compounds derived from substituted aromatic cores as inhibitors of enzymes like thromboxane (B8750289) synthetase, which is relevant to various diseases. acs.org The ability to modify each of the three functional groups on this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Role in the Creation of Functional Materials
Beyond its use in synthesizing discrete molecules, this compound and its derivatives are potential building blocks for functional materials. The reactivity of the bromine atom and the coordinating ability of the oxygen-containing groups can be exploited to create polymers and metal-based frameworks.
Aryl halides are common monomers in the synthesis of conjugated polymers, which are materials with interesting electronic and optical properties. The Heck coupling reaction, which couples an aryl halide with an alkene, is a widely used polymerization method. researchgate.netorganic-chemistry.orgwikipedia.org This reaction can be used to synthesize poly(p-phenylene vinylene) (PPV), a well-known conducting polymer, by reacting an aromatic dihalide with a divinylbenzene. davidlu.netrsc.org
Theoretically, this compound could be used as a monofunctional monomer to end-cap polymer chains or, if converted to a di-halogenated derivative, as a monomer for polymerization. The presence of the ethoxy and ester side chains can improve the solubility and processability of the resulting polymers, which is a critical factor for their application in devices like light-emitting diodes (LEDs) and photovoltaics. davidlu.netnih.govnih.gov
The oxygen atoms in the ester and ethoxy groups of this compound have lone pairs of electrons that can coordinate to metal ions. After hydrolysis of the ester to a carboxylate, the resulting 3-bromo-5-ethoxybenzoic acid can act as a multidentate ligand. Such carboxylate-containing organic molecules are known as "linkers" in the synthesis of Metal-Organic Frameworks (MOFs).
MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The structure and properties of the MOF are determined by the geometry of the metal center and the length and functionality of the organic linker. Benzoate derivatives are commonly used as linkers in MOF synthesis. The ethoxy group on the linker can influence the framework's properties, while the bromine atom offers a site for post-synthetic modification, allowing for the tuning of the MOF's chemical and physical characteristics for applications in gas storage, separation, and catalysis.
Supramolecular Assembly Components
This compound possesses key structural features that make it a candidate for the construction of supramolecular assemblies. The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. bohrium.com The specific functionalities within this compound—the bromine atom, the aromatic ring, and the ester group—can participate in these crucial interactions.
The bromine atom on the aromatic ring can act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. bohrium.comacs.orgnih.gov This interaction is increasingly utilized in crystal engineering and the design of functional materials due to its strength and directionality. researchgate.netacs.org The ester group, specifically the carbonyl oxygen, can serve as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking interactions. These combined non-covalent forces can guide the self-assembly of molecules into well-defined, higher-order structures like liquid crystals or supramolecular gels. nih.gov While specific studies detailing the supramolecular structures formed exclusively by this compound are not prominent, the inherent properties of its functional groups suggest its potential as a valuable component in this field.
Contribution to Drug Discovery and Development
The scaffold of a substituted bromobenzoate is a common motif in medicinal chemistry. This compound serves as a versatile building block in the synthesis and development of new therapeutic agents. calpaclab.comgoogle.com
Synthesis of Pharmacologically Active Agents
This compound is classified as a pharmaceutical intermediate, indicating its role as a starting material or key intermediate in the synthesis of more complex, pharmacologically active molecules. calpaclab.com Its structure is found within patented chemical entities, highlighting its application in drug discovery programs. For instance, related bromobenzoic acid derivatives are used in the synthesis of compounds for treating conditions like constipation, such as in the preparation of prucalopride (B966) succinate (B1194679) intermediates. google.com The bromine atom is particularly useful as it provides a reactive handle for introducing further chemical diversity through various cross-coupling reactions, allowing for the construction of a wide array of potential drug candidates.
Optimization of Lead Compounds
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing adverse effects. numberanalytics.comchemrxiv.org this compound is an ideal scaffold for this process.
The 3,5-disubstitution pattern on the benzene ring allows for systematic modifications. The ethoxy group at the 5-position can be varied (e.g., to methoxy (B1213986) or other alkoxy groups) to probe the effects of steric bulk and lipophilicity on target binding. The bromine atom at the 3-position is a key site for diversification. Using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a multitude of different substituents can be introduced at this position. This strategy enables medicinal chemists to explore the chemical space around a lead compound efficiently, leading to the identification of a clinical candidate with an optimized balance of properties. nih.govnih.gov
Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. iomcworld.comsemanticscholar.org By synthesizing and testing a series of related compounds (analogues), researchers can identify the key functional groups and structural features responsible for the desired pharmacological effect. frontiersin.org
This compound is an excellent starting point for building a library of analogues for SAR studies. The reactivity of the bromine atom allows for the creation of diverse derivatives. For example, replacing the bromine with different aryl, heteroaryl, or alkyl groups can reveal which substituents enhance or diminish activity. Similarly, the ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other ester derivatives. bldpharm.com The ethoxy group can also be systematically altered. This systematic modification provides crucial data on the electronic, steric, and hydrophobic requirements for optimal interaction with the biological target.
Table 1: Potential Modifications of this compound for SAR Studies
| Position of Modification | Original Group | Potential Modifications | Synthetic Reaction Type |
|---|---|---|---|
| C3 | Bromo (-Br) | Aryl, Heteroaryl, Alkynyl, Amino | Suzuki, Stille, Sonogashira, Buchwald-Hartwig Coupling |
| C5 | Ethoxy (-OCH2CH3) | Methoxy, Propoxy, Isopropoxy | Etherification of the corresponding hydroxy-analogue |
| C1 (Ester) | Methyl Ester (-COOCH3) | Carboxylic Acid, Amides, Other Esters | Saponification, Amidation, Transesterification |
Development of Novel Synthetic Methodologies Utilizing this compound
Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot. baranlab.org These reactions are highly efficient as they reduce the number of separate workup and purification steps, saving time, reagents, and minimizing waste.
The functional groups present in this compound make it a potential substrate for the development of novel cascade reactions. For example, a reaction sequence could be initiated at the bromine position via a cross-coupling reaction, with the newly introduced group then participating in an intramolecular cyclization with the ester or another part of the molecule. While specific cascade reactions employing this exact molecule are not widely reported, the development of such methodologies is an active area of research in organic synthesis. nih.govresearchgate.net The strategic placement of the bromo, ethoxy, and methyl ester groups offers a platform for designing innovative, efficient synthetic routes to complex heterocyclic or polycyclic structures.
Chemo- and Regioselective Transformations
The strategic placement of the bromo, ethoxy, and methyl ester groups on the benzene ring of this compound allows for a high degree of control in chemical reactions. This selectivity is crucial for the efficient synthesis of complex target molecules, as it minimizes the formation of unwanted byproducts and simplifies purification processes.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-bromine bond is a key reactive site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of precision.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. While specific studies on this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling are well-established. nih.govresearchgate.net The reaction typically employs a palladium catalyst and a base to couple the aryl bromide with a boronic acid or ester. The electronic and steric environment of the bromine atom in this compound would influence its reactivity. The development of an efficient Suzuki-Miyaura reaction for unprotected ortho-bromoanilines highlights the potential for similar couplings with substituted benzoates, offering pathways to diverse biaryl compounds. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This palladium-catalyzed process is a versatile tool for the construction of complex olefinic structures. The reactivity of this compound in Heck reactions would be governed by factors such as the choice of catalyst, base, and reaction conditions.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netresearchgate.net The Sonogashira coupling is instrumental in the synthesis of arylalkynes, which are important motifs in pharmaceuticals and materials science. The application of this reaction to this compound would provide access to a range of ethynyl-substituted benzoate derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the formation of carbon-nitrogen bonds. chemspider.com It allows for the coupling of an aryl halide with an amine. The application of this reaction to this compound would enable the synthesis of various N-aryl compounds, which are prevalent in medicinal chemistry.
The following table summarizes the potential chemo- and regioselective transformations involving this compound based on established cross-coupling methodologies.
| Transformation | Coupling Partner | Potential Product | Catalyst System (General) |
| Suzuki-Miyaura Coupling | Arylboronic acid | Methyl 3-aryl-5-ethoxybenzoate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Heck Reaction | Alkene | Methyl 3-alkenyl-5-ethoxybenzoate | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
| Sonogashira Coupling | Terminal alkyne | Methyl 3-alkynyl-5-ethoxybenzoate | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amine | Methyl 3-amino-5-ethoxybenzoate | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a compound like this compound, sustainable approaches focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.
One key aspect of a sustainable synthesis is the esterification of the corresponding carboxylic acid, 3-bromo-5-ethoxybenzoic acid. Traditional esterification methods often use strong acids as catalysts and require harsh conditions. Greener alternatives are being explored to mitigate these issues.
A patent for the synthesis of a related compound, methyl 3,5-dihydroxybenzoate, describes an acid-catalyzed esterification process that aims for high purity and reduced cost through simple purification methods. google.com This approach, using sulfuric acid as a catalyst in methanol, followed by crystallization, offers a pathway that could be adapted for the synthesis of this compound from its carboxylic acid precursor. The use of catalytic amounts of acid and the potential for solvent recycling are key green aspects of such a process.
The following table outlines a potential sustainable synthesis route for this compound.
| Step | Reaction | Reagents | Key Green Chemistry Principles |
| 1 | Esterification | 3-bromo-5-ethoxybenzoic acid, Methanol, Catalytic H₂SO₄ | Atom economy, Catalysis, Reduced waste |
| 2 | Purification | Crystallization | Reduced solvent usage, Avoidance of chromatography |
Further research into solid acid catalysts, enzymatic esterification, and the use of greener solvents could further enhance the sustainability of the synthesis of this compound.
Computational and Theoretical Chemistry Studies of Methyl 3 Bromo 5 Ethoxybenzoate
Electronic Structure and Bonding Analysis
The electronic structure and bonding of methyl 3-bromo-5-ethoxybenzoate can be elucidated using a variety of computational methods, primarily density functional theory (DFT). These studies provide insight into the molecule's reactivity, stability, and spectroscopic properties.
Key features of the electronic structure include the distribution of electron density, the nature of the molecular orbitals, and the effects of the substituents (bromo, ethoxy, and methyl ester groups) on the benzene (B151609) ring. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while the oxygen of the ethoxy group donates electron density to the ring via the resonance effect. The interplay of these electronic effects governs the molecule's chemical behavior.
A calculated electrostatic potential map would likely show regions of negative potential around the oxygen atoms of the ester and ethoxy groups, as well as the bromine atom, indicating their nucleophilic character. Conversely, positive potential would be expected on the hydrogen atoms and the carbon atom of the carbonyl group.
Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | ~2.5 D | DFT/B3LYP/6-311G(d,p) |
| HOMO Energy | ~-6.8 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | ~-1.2 eV | DFT/B3LYP/6-311G(d,p) |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the susceptibility of the compound to nucleophilic aromatic substitution or the hydrolysis of the ester group can be explored.
By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. For example, in a hypothetical nucleophilic substitution reaction where a nucleophile replaces the bromine atom, the transition state would involve the partial formation of the new bond and the partial breaking of the C-Br bond.
The activation energy for such a reaction can be calculated as the energy difference between the reactants and the transition state. This information is crucial for predicting reaction rates and understanding the factors that control selectivity. For instance, similar computational studies have been performed on related bromo-substituted aromatic compounds to understand their reactivity in cross-coupling reactions.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the ethoxy and methyl ester groups, both of which contain rotatable bonds, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible groups and calculating the energy at each step.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. bohrium.com By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores its conformational space and interacts with its environment, such as a solvent. bohrium.com While specific MD studies on this compound are not published, similar simulations on benzoic acid derivatives have been used to study processes like crystallization. bohrium.com
Key Dihedral Angles in this compound
| Dihedral Angle | Description |
|---|---|
| C2-C3-O-C(ethyl) | Rotation around the C-O bond of the ethoxy group |
| C4-C5-C(carbonyl)-O | Rotation around the C-C bond connecting the ester |
Spectroscopic Property Prediction (NMR, IR)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, distinct signals would be expected for the aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, and the methyl ester protons.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the peaks in an infrared (IR) spectrum. Key vibrational modes for this compound would include the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, C-H stretches of the aromatic and aliphatic groups, and the C-Br stretch.
Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.0 - 7.5 ppm |
| ¹H NMR | Ethoxy Methylene (-CH₂-) | ~4.1 ppm (quartet) |
| ¹H NMR | Ethoxy Methyl (-CH₃) | ~1.4 ppm (triplet) |
| ¹H NMR | Ester Methyl (-OCH₃) | ~3.9 ppm (singlet) |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm |
| IR | C=O Stretch | ~1720 cm⁻¹ |
Note: These are estimated values based on known spectroscopic data for similar functional groups and compounds, as specific published predictions for this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound derivatives are publicly available, the principles of QSAR could be applied to a series of its analogs to explore potential biological activities.
For a hypothetical set of derivatives where the bromo, ethoxy, or other substituents are varied, a QSAR study would involve:
Data Set Generation: Synthesizing or computationally designing a series of derivatives and measuring their biological activity (e.g., enzyme inhibition, receptor binding).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative, which quantify various aspects of their structure (e.g., electronic, steric, hydrophobic properties).
Model Development: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Testing the predictive power of the model using an independent set of compounds.
Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, studies on other bromo-substituted compounds have utilized molecular docking and other computational approaches to predict their potential as therapeutic agents. cosmosscholars.com
Future Directions and Emerging Research Avenues
Exploration of Asymmetric Synthesis Routes
The development of stereoselective synthetic methods is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and chiral materials. For molecules like Methyl 3-bromo-5-ethoxybenzoate, which are themselves achiral, the introduction of chirality through targeted reactions opens up a vast landscape of potential applications. Future research is poised to explore the asymmetric synthesis of derivatives of this compound, where the strategic placement of substituents can lead to the formation of chiral centers.
One promising avenue is the use of chiral catalysts in reactions involving the aromatic ring or the ester group. For instance, enantioselective catalysis could be employed to introduce a chiral substituent at a position ortho or para to the existing groups, transforming the achiral molecule into a chiral one with high enantiomeric excess. capes.gov.bryoutube.com Research in this area may focus on developing novel chiral ligands for transition metal catalysts that can effectively control the stereochemistry of such transformations.
Another approach involves the chiral resolution of racemic mixtures of derivatives. wikipedia.orglibretexts.org This traditional yet effective method involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization. wikipedia.orglibretexts.org Subsequent removal of the resolving agent yields the pure enantiomers. While effective, this method has the drawback of a theoretical maximum yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. wikipedia.org
The table below summarizes potential strategies for introducing chirality, which are currently areas of active research in organic synthesis.
| Synthesis Strategy | Description | Potential Outcome |
| Catalytic Asymmetric Functionalization | Use of chiral catalysts (e.g., transition metal complexes with chiral ligands) to introduce a new functional group, creating a stereocenter. capes.gov.br | Direct synthesis of enantiomerically enriched derivatives of this compound. |
| Chiral Pool Synthesis | Utilizing readily available chiral starting materials to synthesize chiral derivatives. tcichemicals.com | Synthesis of specific enantiomers by incorporating a chiral fragment into the molecule. |
| Diastereoselective Reactions | Reacting the substrate with a chiral auxiliary to induce stereoselectivity in subsequent reactions. tcichemicals.com | Formation of diastereomeric intermediates that can be separated and converted to the desired enantiopure products. |
| Kinetic Resolution | Reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, leaving the other enriched. | Separation of enantiomers from a racemic derivative. |
These explorations into asymmetric synthesis are crucial for unlocking the full potential of this compound in fields where stereochemistry is paramount.
Development of Greener Synthetic Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. For a halogenated compound like this compound, developing greener synthetic methods is a key research focus.
Traditional halogenation methods often employ harsh reagents and produce significant waste. Future research will likely concentrate on the use of more environmentally benign halogenating agents and catalytic systems. For example, methods using hydrogen peroxide in combination with ammonium (B1175870) halides in aqueous acetic acid have been shown to be effective for the "green" halogenation of aromatic heterocycles, offering a potential alternative to harsher reagents. libretexts.org
Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. A one-pot strategy for the synthesis of diarylamines from aromatic aldehydes and amines highlights the potential for more streamlined and environmentally friendly processes. sciforum.net The application of such principles to the synthesis of this compound and its derivatives could lead to more sustainable manufacturing processes.
| Green Chemistry Approach | Description | Relevance to this compound |
| Use of Greener Reagents | Replacing hazardous reagents with less toxic and more environmentally friendly alternatives. | Exploring alternatives to traditional brominating agents. libretexts.org |
| Catalytic Processes | Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.gov | Developing reusable solid acid catalysts for esterification. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Optimizing reaction pathways to minimize byproduct formation. |
| Use of Renewable Feedstocks | Investigating the synthesis of starting materials from renewable resources. youtube.com | Exploring bio-based routes to benzoic acid and its derivatives. |
| Solvent Reduction | Minimizing or eliminating the use of volatile organic solvents. | Investigating solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. |
The adoption of these greener synthetic methods will not only make the production of this compound more sustainable but also align with the broader goals of the chemical industry to reduce its environmental footprint.
Advanced Catalytic Applications
While this compound is primarily a synthetic intermediate, its structural features suggest potential for use in advanced catalytic applications. The presence of the benzoate (B1203000) group, in particular, opens up possibilities for its use as a photosensitizing catalyst.
Recent research has demonstrated that simple benzoate esters, such as methyl 4-fluorobenzoate, can act as effective photosensitizing catalysts for C(sp³)–H fluorination reactions under visible light. capes.gov.bruni-konstanz.degoogle.com This discovery suggests that other substituted benzoates, including this compound, could be explored for similar photocatalytic activities. The electronic properties of the bromo and ethoxy substituents could modulate the photophysical properties of the benzoate core, potentially leading to catalysts with tailored reactivity and selectivity.
Future research in this area could involve:
Screening for Photocatalytic Activity: Systematically evaluating this compound and its analogues in a variety of photoredox reactions.
Mechanistic Studies: Investigating the excited-state properties and reaction mechanisms to understand how the substituents influence the catalytic cycle.
Development of Novel Transformations: Designing new catalytic reactions that leverage the unique electronic and steric properties of this compound.
The potential for this compound to function as a catalyst, rather than just a precursor, represents a significant shift in its application profile and a fertile ground for future research.
Integration into Automated Synthesis Platforms
The advent of automated synthesis platforms is revolutionizing chemical research by enabling high-throughput experimentation and rapid discovery of new molecules and reactions. libretexts.orgproquest.com this compound, as a functionalized building block, is well-suited for integration into these automated workflows.
Automated synthesizers can perform a wide range of chemical transformations, from simple couplings to complex multi-step sequences, with high precision and reproducibility. libretexts.org The presence of the bromo and ester functionalities in this compound allows for a variety of coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are readily adaptable to automated platforms.
Future research will likely focus on:
Developing Standardized Protocols: Creating robust and reliable protocols for using this compound in common automated synthesis workflows.
Library Synthesis: Utilizing this building block for the automated synthesis of large libraries of diverse compounds for screening in drug discovery and materials science.
Flow Chemistry Integration: Adapting the synthesis and subsequent reactions of this compound to continuous flow systems, which offer advantages in terms of scalability, safety, and control. wikipedia.org
The integration of this compound into automated synthesis platforms will accelerate the pace of research and development, enabling the rapid exploration of its chemical space and the discovery of new functional molecules.
Discovery of Novel Biological or Material Applications
The true potential of this compound lies in the discovery of novel biological and material applications for its derivatives. The unique combination of a halogen atom, an ether linkage, and an ester group provides a rich scaffold for the design of new functional molecules.
Biological Applications:
Substituted benzoates have a long history in medicinal chemistry. For example, various benzoate derivatives have been investigated as local anesthetics, inhibitors of the pentose (B10789219) phosphate (B84403) pathway in cancer, and for their potential in treating neurodegenerative diseases. wikipedia.orgtcichemicals.com The bromo and ethoxy groups on this compound can be strategically modified to tune the compound's lipophilicity, electronic properties, and steric profile, all of which are critical for biological activity.
Future research in this area will likely involve the synthesis and screening of libraries of derivatives against a wide range of biological targets. The following table outlines potential areas of investigation:
| Therapeutic Area | Rationale |
| Oncology | The pentose phosphate pathway is a known target in cancer therapy, and benzoate derivatives have shown inhibitory activity. tcichemicals.com |
| Neuroscience | Substituted benzoates have been explored for their potential to treat neurodegenerative diseases like Alzheimer's. |
| Infectious Diseases | Halogenated compounds are prevalent in many antimicrobial drugs. |
| Anesthetics | The structural similarity to known local anesthetics makes this a promising area of exploration. wikipedia.org |
Material Applications:
Aromatic polyesters are a class of polymers known for their excellent thermal and mechanical properties. The di-substituted nature of this compound makes it a potential monomer for the synthesis of novel aromatic polyesters. The bromo group can serve as a handle for further functionalization or for creating cross-linkable polymers.
Research in this domain could focus on:
Polymer Synthesis: Developing polymerization methods to incorporate this monomer into polyester (B1180765) backbones.
Property Tuning: Investigating how the bromo and ethoxy groups influence the thermal stability, mechanical strength, and optical properties of the resulting polymers.
Functional Materials: Designing polymers with specific functionalities, such as flame retardancy (due to the bromine content) or tailored refractive indices.
The exploration of both biological and material applications will undoubtedly be a major driver of future research on this compound and its derivatives.
Comprehensive Database and Data Mining Initiatives for Related Compounds
The increasing volume of chemical data necessitates the development of comprehensive databases and data mining tools to extract valuable insights. For compounds like this compound and its relatives, such initiatives can accelerate research by identifying structure-property relationships and predicting the characteristics of new molecules.
Projects like the COMPAS Project, which is creating a computational database of polycyclic aromatic systems, demonstrate the power of large-scale data collection and analysis. nih.gov Similar efforts focused on substituted benzoates could provide a wealth of information on their physical, chemical, and biological properties.
Future initiatives in this area may include:
Database Creation: Building curated databases of experimental and computational data for a wide range of substituted benzoates. This could include spectral data, physical properties, and biological activity data.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Using data mining and machine learning techniques to develop models that can predict the activity and properties of new benzoate derivatives.
Virtual Screening: Employing computational models to screen virtual libraries of compounds for potential biological activity or desired material properties, thus prioritizing synthetic efforts.
These data-driven approaches will be instrumental in guiding future research, making the discovery and development of new applications for this compound and related compounds more efficient and targeted.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 3-bromo-5-ethoxybenzoate?
this compound is typically synthesized via esterification of 3-bromo-5-ethoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of a precursor halogenated benzoate. Controlled conditions (e.g., anhydrous solvents like dichloromethane, temperatures of 60–80°C) are critical to minimize byproducts such as di-substituted esters or hydrolysis products . Purity (>98%) can be achieved using column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- ¹H/¹³C NMR : The methoxy group (COOCH₃) appears as a singlet at ~3.8–3.9 ppm (¹H) and ~52 ppm (¹³C). The ethoxy group (OCH₂CH₃) shows a quartet at ~1.3–1.4 ppm (CH₃) and a triplet at ~4.0–4.1 ppm (CH₂) in ¹H NMR .
- IR : Strong ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and C-O-C vibrations at ~1250 cm⁻¹ .
- MS : Molecular ion peak [M⁺] at m/z 273 (C₁₀H₁₁BrO₃) with fragmentation patterns confirming bromine loss (e.g., [M-Br]⁺ at m/z 194) .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., HBr).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do electronic effects of substituents (bromine, ethoxy) influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 3-position acts as an electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the para position. In Suzuki-Miyaura couplings, the bromine serves as a leaving group, enabling palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives. Ethoxy’s electron-donating nature slightly deactivates the ring but stabilizes intermediates via resonance .
Q. What computational methods (e.g., DFT) can predict the electronic structure and regioselectivity of reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., near bromine) for nucleophilic attack.
- Transition States : Predict regioselectivity in SNAr (nucleophilic aromatic substitution) reactions, showing lower activation energy for substitution at the bromine site compared to ethoxy .
Q. How does this compound compare to structural analogs (e.g., ethyl or methyl variants) in biological activity?
Comparative studies with analogs (e.g., ethyl 2-bromo-3-chloro-5-methylbenzoate) reveal:
- Bioactivity : Methyl esters generally exhibit higher membrane permeability due to smaller steric bulk.
- Enzyme Inhibition : The ethoxy group enhances hydrophobic interactions with enzyme active sites (e.g., cytochrome P450 isoforms) compared to methoxy derivatives .
Q. What crystallographic techniques (e.g., SHELXL) are suitable for resolving its crystal structure?
Single-crystal X-ray diffraction using SHELXL allows precise determination of:
Q. How can contradictions in reported reaction yields or byproduct profiles be addressed methodologically?
- Reproducibility : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%).
- Analytical Rigor : Use HPLC-MS to identify trace byproducts (e.g., dehalogenated products) not detected by TLC .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
